6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

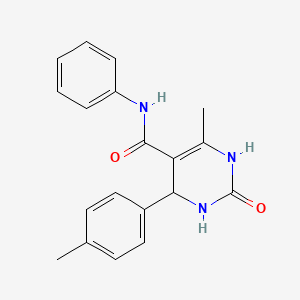

6-Methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via multicomponent Biginelli-like reactions. Its structure features:

- A tetrahydropyrimidine core with a 2-oxo (keto) group.

- A 4-methylphenyl substituent at position 2.

- A methyl group at position 4.

- An N-phenyl carboxamide moiety at position 3.

This compound belongs to a class of molecules studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . Crystallographic studies of related DHPM derivatives reveal planar or boat-like conformations of the tetrahydropyrimidine ring, depending on substituents .

Properties

IUPAC Name |

6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12-8-10-14(11-9-12)17-16(13(2)20-19(24)22-17)18(23)21-15-6-4-3-5-7-15/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZKKFHANLYXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions . The general reaction scheme is as follows:

- Aldehyde (e.g., benzaldehyde)

- β-Keto ester (e.g., ethyl acetoacetate)

- Urea or thiourea

The reaction mixture is heated under reflux in the presence of an acid catalyst, leading to the formation of the dihydropyrimidinone core structure. The specific substituents on the tetrahydropyrimidine ring can be introduced by selecting appropriate starting materials.

Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of alternative catalysts, such as Lewis acids or microwave-assisted synthesis, to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.

- Reduction : Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

- Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

- Substitution : Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .

Antimicrobial Properties

Compounds within the tetrahydropyrimidine class have demonstrated antimicrobial activity against a range of pathogens. The structural features of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl derivatives contribute to their effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

Synthesis and Derivatives

The synthesis of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl derivatives typically involves multi-step reactions starting from readily available precursors like benzaldehyde and urea derivatives. Modifications can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Oxo vs. Thioxo)

The 2-oxo group in the target compound distinguishes it from 2-thioxo analogues , which exhibit distinct electronic and steric properties. Key comparisons include:

*Yield data inferred from structurally similar synthesis routes in .

Impact of Thioxo Substitution :

- Thioxo analogues generally exhibit higher melting points (e.g., 256–278°C) compared to oxo derivatives, likely due to enhanced intermolecular interactions via sulfur .

- Thioxo groups may alter binding affinities in biological systems. For example, ethyl 6-methyl-4-(2-[(4-methylphenyl)sulfonyl]-oxy-phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate forms three hydrogen bonds in molecular docking studies, suggesting enhanced target engagement .

Variations in Aromatic Substituents

The 4-methylphenyl and N-phenyl groups in the target compound are critical for activity. Comparisons with other aryl substituents include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) at the 4-position reduce solubility but may enhance binding to hydrophobic enzyme pockets .

- Methoxy groups improve solubility but show variable biological efficacy .

- Bulky N-substituents (e.g., 2-chlorobenzyl) correlate with reduced synthetic yields, likely due to steric hindrance .

Biological Activity

The compound 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The general structure consists of a tetrahydropyrimidine ring with various substituents that can significantly influence its biological properties.

Biological Activity Overview

Research has indicated that derivatives of tetrahydropyrimidines exhibit a range of biological activities, including:

- Antiviral Activity : Some studies have focused on the inhibition of HIV integrase, an essential enzyme for viral replication. For instance, a related compound demonstrated an IC50 value of 0.65 µM against HIV-1 integrase in vitro assays .

- Anticancer Properties : Compounds in this class have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary data suggest that they may induce apoptosis in specific cancer types.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in preclinical models.

The mechanism by which 6-methyl-4-(4-methylphenyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in viral replication and cell signaling pathways associated with cancer progression.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its analogs:

- HIV Integrase Inhibition :

-

Cytotoxicity Studies :

- In vitro studies on cancer cell lines revealed that certain derivatives could induce cell death through apoptosis. The specific pathways involved are still being elucidated.

-

Inflammation Model :

- Research indicated that some tetrahydropyrimidine derivatives reduced pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate, 4-methylbenzaldehyde, urea, ethanol, 80°C | 78 | 92 | |

| 2 | Acetic anhydride, triethylamine, acetone, 70°C | 85 | 95 |

Q. Table 2. Biological Activity vs. Substituent Effects

| Substituent Position | Target (IC₅₀, µM) | Cell Line | Reference |

|---|---|---|---|

| 4-Methylphenyl | EGFR (12.5) | HeLa | |

| 3-Ethoxyphenyl | CDK2 (18.7) | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.